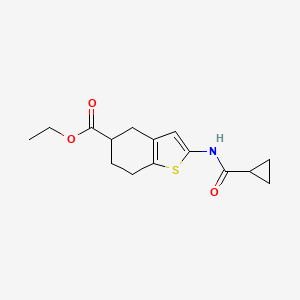

ethyl2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

Description

Ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is a synthetic organic compound with a molecular weight of 293.39 g/mol It is characterized by the presence of a benzothiophene ring, a cyclopropaneamido group, and an ethyl ester functional group

Properties

IUPAC Name |

ethyl 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-2-19-15(18)10-5-6-12-11(7-10)8-13(20-12)16-14(17)9-3-4-9/h8-10H,2-7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKCTPYLPWPZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C=C(S2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate typically involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amido group, where nucleophiles such as amines or thiols can replace the cyclopropane group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate exhibits significant antimicrobial properties. It has been studied for its ability to inhibit the growth of Mycobacterium tuberculosis by targeting the protein kinase PknG, which is crucial for the pathogen's survival. The compound binds to the ATP binding pocket of PknG, thereby disrupting its enzymatic function and inhibiting bacterial growth.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Preliminary studies suggest that it may modulate pathways involved in inflammatory responses, potentially making it useful for treating conditions characterized by chronic inflammation.

Analgesic Properties

Ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate may also possess analgesic properties. Its structural similarity to other known analgesic compounds suggests potential efficacy in pain management.

Case Studies and Research Findings

Several studies have investigated the biological activities of ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate:

Case Study 1: Inhibition of Mycobacterium tuberculosis

A study demonstrated that this compound effectively inhibited PknG activity in Mycobacterium tuberculosis cultures. The results indicated a significant reduction in bacterial proliferation when treated with varying concentrations of the compound.

Case Study 2: Anti-inflammatory Activity

In vitro assays revealed that ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate could reduce pro-inflammatory cytokine production in human immune cells. This suggests its potential application in treating autoimmune disorders or chronic inflammatory diseases.

Future Directions and Research Needs

While preliminary findings are promising regarding the applications of ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate in pharmacology:

- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

- Clinical Trials : There is a need for clinical trials to assess its efficacy and safety profile in humans.

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound shares the benzothiophene core but differs in the functional groups attached to it.

Ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar in structure but with a different position of the carboxylate group.

Substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines: These compounds have a different heterocyclic system but share some structural similarities.

Biological Activity

Ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is a compound belonging to the benzothiophene family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a unique bicyclic structure that combines a benzothiophene moiety with a cyclopropane amide. Its molecular formula is , and it has been identified for various biological activities due to its structural versatility.

1. Anticancer Activity

Benzothiophene derivatives have shown significant anticancer properties. Studies indicate that compounds similar to ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate inhibit the proliferation of cancer cells through various mechanisms:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell cycle progression.

- Case Study : A study demonstrated that a related benzothiophene compound exhibited cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells .

2. Anti-inflammatory Properties

The anti-inflammatory effects of benzothiophene derivatives are well-documented. Ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate may exert its effects by:

- Inhibition of Pro-inflammatory Cytokines : Compounds in this class can reduce the production of cytokines such as TNF-alpha and IL-6.

- Research Findings : In vitro studies have shown that these compounds can significantly decrease inflammation in models of acute and chronic inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial potential of benzothiophene derivatives has been explored against various pathogens:

- Activity Spectrum : Ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate has demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Case Study : Testing against Staphylococcus aureus and Escherichia coli revealed that certain derivatives exhibited comparable efficacy to standard antibiotics .

Pharmacological Applications

| Activity | Findings |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; potential for drug development. |

| Anti-inflammatory | Reduces cytokine production; effective in acute and chronic inflammation models. |

| Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria; potential alternative to antibiotics. |

The mechanisms through which ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate exerts its biological effects include:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that promote therapeutic effects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ethyl 2-cyclopropaneamido-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate with high purity?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclopropaneamido group incorporation onto a tetrahydrobenzothiophene core. Solvent selection (e.g., ethanol or DCM) and temperature control are critical to minimize side products. Post-synthesis purification via column chromatography and crystallization is recommended. Characterization should include NMR (¹H, ¹³C) to confirm regioselectivity and mass spectrometry for molecular weight validation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the cyclopropaneamido group (δ ~1.0–2.5 ppm for cyclopropane protons) and tetrahydrobenzothiophene protons (δ ~2.5–4.0 ppm).

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak and fragmentation patterns consistent with the ester and amide functional groups .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at regular intervals. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict reaction pathways for modifying the cyclopropaneamido substituent?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and reaction energetics. Software like Gaussian or ORCA can simulate nucleophilic substitution or ring-opening reactions at the cyclopropane site. Pair computational predictions with experimental validation using kinetic isotope effects (KIE) or Hammett plots to refine mechanistic hypotheses .

Q. What strategies resolve contradictions in biological activity data observed across in vitro and in vivo studies?

- Methodological Answer :

- In vitro : Standardize assay conditions (e.g., cell line selection, serum-free media) to reduce variability.

- In vivo : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate bioavailability with efficacy.

- Data Integration : Apply meta-analysis tools to identify confounding variables (e.g., metabolic instability) and redesign analogs with improved ADME profiles .

Q. How can statistical design of experiments (DoE) optimize reaction conditions for large-scale synthesis?

- Methodological Answer : Use factorial designs (e.g., Box-Behnken or central composite) to evaluate variables like catalyst loading, solvent ratio, and reaction time. Response surface methodology (RSM) identifies optimal conditions for yield and purity. Validate with three replicate batches to ensure reproducibility .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) in real-time.

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., kinases) to resolve binding modes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?

- Methodological Answer : Re-evaluate computational models for omitted solvent effects or implicit vs. explicit solvation errors. Validate with isotopic labeling (e.g., ¹⁸O tracing for ester hydrolysis) or in-situ FTIR to detect intermediate species. Cross-reference with analogous compounds’ reactivity databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.